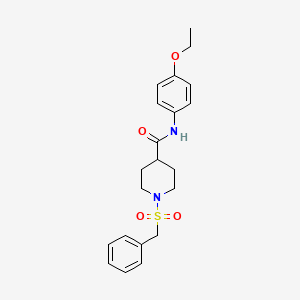![molecular formula C19H22N2O B11336911 5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11336911.png)
5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole core substituted with a methyl group and a phenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate alkyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodiazole core or the phenoxyethyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-methyl-2-(propan-2-yl)phenol
- 4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 2-(5-methyl-1,3-benzoxazol-2-yl)phenol
Uniqueness
5-methyl-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H22N2O |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
6-methyl-2-[1-(2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N2O/c1-12(2)15-7-5-6-8-18(15)22-14(4)19-20-16-10-9-13(3)11-17(16)21-19/h5-12,14H,1-4H3,(H,20,21) |
InChI-Schlüssel |
KWHGRIMHULTZLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)OC3=CC=CC=C3C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11336828.png)
![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11336830.png)
![5-(3-fluoro-4-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11336833.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11336839.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide](/img/structure/B11336870.png)
![N-[2-(Azepan-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11336871.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B11336873.png)
![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide](/img/structure/B11336879.png)
![3-(4-methylbenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11336887.png)

![4-[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11336900.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336905.png)
![4-Propan-2-Ylsulfanyl-1-Propyl-6,7-Dihydro-5~{h}-Cyclopenta[d]pyrimidin-2-One](/img/structure/B11336913.png)
![1-benzyl-4-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336919.png)
